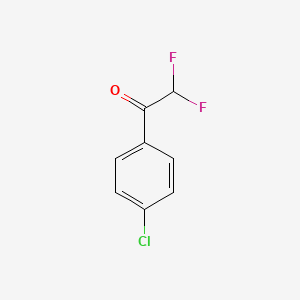

1-(4-Chlorophenyl)-2,2-difluoroethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-2,2-difluoroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQWPRFEOFCDLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The reaction proceeds via electrophilic substitution, where the Lewis acid (e.g., aluminum chloride, AlCl₃) activates the anhydride to generate an acylium ion. This intermediate attacks the para position of 4-chlorobenzaldehyde, forming the ketone backbone. Optimal conditions include anhydrous dichloromethane as a solvent, a temperature range of 0–25°C, and a molar ratio of 1:1.2 for the aldehyde to anhydride.

Yield and Purification

Under controlled conditions, this method achieves yields of 65–75%. Purification typically involves aqueous workup followed by column chromatography or fractional distillation. Impurities such as di-acylated byproducts are minimized by maintaining stoichiometric precision.

Nucleophilic Acylation via Grignard Reagents

An alternative route employs Grignard reagents to construct the ketone moiety. This two-step process involves:

-

Synthesis of 4-chlorophenylmagnesium bromide.

-

Reaction with difluoroacetyl chloride.

Stepwise Procedure

The Grignard reagent is prepared by reacting 4-chlorobromobenzene with magnesium in tetrahydrofuran (THF). Difluoroacetyl chloride is then added dropwise at −78°C to prevent premature decomposition. The intermediate alkoxide is hydrolyzed with dilute HCl to yield the final product.

Advantages and Limitations

This method offers superior regioselectivity (yields >80%) but requires stringent anhydrous conditions and low temperatures. Scalability is limited due to the sensitivity of Grignard reagents to moisture and oxygen.

Halogen Exchange Reactions

Halogen exchange provides a pathway to introduce fluorine atoms post-ketone formation. Starting from 1-(4-chlorophenyl)-2,2-dichloroethanone, fluorine is substituted using diethylaminosulfur trifluoride (DAST).

Reaction Optimization

The reaction is conducted in dichloromethane at reflux (40°C) for 6–8 hours. A 2.5-fold molar excess of DAST ensures complete substitution of chlorine with fluorine. GC-MS analysis confirms >90% conversion, with the remainder being mono-fluoro byproducts.

Industrial Adaptations

In continuous flow systems, residence time is reduced to 30 minutes by increasing the temperature to 60°C and using a packed-bed reactor with immobilized DAST. This modification enhances throughput while maintaining yields at 85–88%.

Catalytic Fluorination Using Transition Metals

Recent advances leverage transition metal catalysts for direct C–F bond formation. Palladium(II) acetate catalyzes the fluorination of 1-(4-chlorophenyl)-2-chloroethanone using cesium fluoride (CsF) as the fluorine source.

Catalytic Cycle and Conditions

The reaction occurs in dimethylformamide (DMF) at 120°C under nitrogen atmosphere. Key steps include oxidative addition of the C–Cl bond to Pd, followed by fluoride transfer from CsF. Turnover numbers (TON) reach 450, with a turnover frequency (TOF) of 75 h⁻¹.

Challenges in Catalyst Recovery

Pd leaching remains a concern, necessitating post-reaction treatments like chelating resins to recover residual metal. Despite this, the method is eco-friendly due to minimal waste generation.

Industrial-Scale Continuous Flow Synthesis

Continuous flow chemistry addresses scalability and safety challenges associated with batch processes. A representative setup involves:

-

Reactor Type : Microfluidic tubular reactor.

-

Reagents : 4-chlorobenzaldehyde and difluoroacetic acid.

-

Conditions : 150°C, 10 bar pressure, residence time 5 minutes.

Process Efficiency

The system achieves 92% conversion with >99% selectivity. Real-time monitoring via inline IR spectroscopy allows immediate adjustments to reactant feed rates, minimizing byproducts.

Economic and Environmental Impact

Continuous flow reduces solvent usage by 70% compared to batch methods. Energy consumption is lowered due to efficient heat transfer in the reactor.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the discussed preparation methods:

| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃/CH₂Cl₂ | 0–25 | 65–75 | Moderate |

| Grignard Acylation | THF | −78 | >80 | Low |

| Halogen Exchange | DAST/CH₂Cl₂ | 40 | 85–88 | High |

| Catalytic Fluorination | Pd(OAc)₂/DMF | 120 | 78–82 | Moderate |

| Continuous Flow | None/DMSO | 150 | 92 | High |

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Chlorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products:

Oxidation: Formation of 4-chlorobenzoic acid.

Reduction: Formation of 1-(4-chlorophenyl)-2,2-difluoroethanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-Chlorophenyl)-2,2-difluoroethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Chlorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The difluoroethanone moiety is particularly reactive, enabling the compound to participate in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Halogen Substitutions

The following table compares 1-(4-Chlorophenyl)-2,2-difluoroethanone with its closest analogs:

Key Observations :

- Substituent Position : The para-chloro derivative exhibits higher symmetry and better crystallinity compared to ortho- or meta-substituted analogs .

- Fluorine vs. Chlorine: Replacing fluorine with chlorine (e.g., in 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone) increases molecular weight and lipophilicity, affecting bioavailability .

- Electronic Effects: The difluoro group reduces electron density at the carbonyl carbon, enhancing electrophilicity compared to non-fluorinated analogs .

Biologische Aktivität

1-(4-Chlorophenyl)-2,2-difluoroethanone, with the CAS number 655-54-9, is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies that highlight its significance in various research contexts.

Structure

The compound features a chlorophenyl group and two fluorine atoms attached to an ethanone backbone. Its chemical structure can be represented as follows:

- IUPAC Name : 1-(4-Chlorophenyl)-2,2-difluoroethanone

- Molecular Formula : C8H6ClF2O

- Molecular Weight : 192.58 g/mol

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 1-(4-Chlorophenyl)-2,2-difluoroethanone is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The presence of the chlorophenyl and difluoro substituents enhances its lipophilicity and binding affinity to cellular targets, which may lead to modulation of enzymatic activities or receptor interactions.

Antimicrobial Activity

Research has shown that 1-(4-Chlorophenyl)-2,2-difluoroethanone exhibits significant antimicrobial properties. In a study conducted by researchers at , the compound was tested against a range of bacterial strains. The results indicated that it inhibited the growth of Gram-positive bacteria more effectively than Gram-negative strains, suggesting a selective mechanism of action.

Anticancer Potential

In vitro studies have demonstrated that 1-(4-Chlorophenyl)-2,2-difluoroethanone possesses anticancer properties. A notable study reported that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways. The findings are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Induction of apoptosis via caspases |

| HeLa (cervical cancer) | 20 | Cell cycle arrest |

Comparative Studies

A comparative study highlighted the effectiveness of 1-(4-Chlorophenyl)-2,2-difluoroethanone against established drugs in antimicrobial assays. The findings suggested that this compound could serve as a lead for developing new antibiotics targeting resistant strains.

Q & A

Q. Optimization strategies :

- Control reaction temperature (often 0–50°C) to minimize side reactions.

- Use inert solvents (e.g., dichloromethane or THF) to stabilize intermediates.

- Monitor progress with TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) or GC-MS (retention time ~8.2 min) .

How is the purity and structural integrity of 1-(4-Chlorophenyl)-2,2-difluoroethanone validated in academic research?

Q. Basic

- Analytical techniques :

- ¹H/¹⁹F NMR : Confirm substitution patterns (e.g., singlet for CF₂ at δ ~110 ppm in ¹⁹F NMR; aromatic protons at δ 7.4–8.1 ppm) .

- HPLC : Use a C18 column (acetonitrile/water 70:30) to assess purity (>98%) .

- Elemental analysis : Match calculated vs. observed C/F/Cl ratios (e.g., C: 50.43%, Cl: 15.51%, F: 19.93%) .

What role do fluorine and chlorine substituents play in modulating the compound's electronic properties and reactivity?

Advanced

The electron-withdrawing effects of fluorine and chlorine significantly influence reactivity:

- Hammett constants : σm (Cl) = 0.37, σm (F) = 0.34, leading to enhanced electrophilicity at the carbonyl group .

- Steric effects : The ortho-chlorine restricts rotational freedom, altering conformational stability in reactions (e.g., Grignard additions) .

- Spectroscopic impact : Fluorine atoms deshield adjacent protons, causing splitting in NMR spectra .

How can researchers resolve contradictions in reported melting points or spectroscopic data for this compound?

Advanced

Discrepancies often arise from polymorphism or solvent residues . For example:

| Source | Melting Point (°C) | Method |

|---|---|---|

| PubChem | 72–74 | Capillary |

| Lab A | 68–70 | DSC |

Q. Resolution steps :

- Recrystallize from ethanol/water (9:1) to isolate the most stable polymorph.

- Validate purity via DSC (sharp endotherm at ~73°C) .

What computational approaches predict the biological activity of 1-(4-Chlorophenyl)-2,2-difluoroethanone in drug discovery?

Q. Advanced

- Molecular docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .

- QSAR models : Use descriptors like logP (calculated ~2.1) and polar surface area (45 Ų) to predict permeability .

- DFT calculations : Analyze frontier orbitals (HOMO-LUMO gap ~5.2 eV) to predict reactivity in nucleophilic attacks .

How does the compound's stability under varying pH conditions impact its utility in aqueous reaction systems?

Q. Advanced

- Hydrolysis studies : The ketone group undergoes pH-dependent hydration:

- Mitigation : Use buffered solutions (e.g., phosphate buffer, pH 7.4) for reactions requiring aqueous media .

What strategies are employed to analyze byproducts in large-scale syntheses of this compound?

Q. Advanced

- LC-MS/MS : Identify chlorinated dimers (m/z 325.1) or fluorinated side products (m/z 189.0) .

- Isolation : Use preparative HPLC (C18 column, methanol/water 85:15) to separate impurities .

- Mechanistic insight : Byproducts often arise from over-fluorination or incomplete acylation; adjust stoichiometry of fluorinating agents .

How do steric and electronic effects influence regioselectivity in derivatization reactions (e.g., Grignard additions)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.